molecular formula C7H11N3O3 B2884487 2-(4-Ethyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid CAS No. 2241128-75-4

2-(4-Ethyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid

Cat. No.: B2884487
CAS No.: 2241128-75-4
M. Wt: 185.183
InChI Key: PWFDXPAAUFJSSA-UHFFFAOYSA-N
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Description

2-(4-Ethyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid, also known as EMOTA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. EMOTA is a triazole derivative and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Characterization

The compound 2-(4-Ethyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid is a key intermediate in the synthesis and characterization of new heterocyclic compounds. A study describes the synthesis of ethyl esters containing a 5-oxo-[1,2,4] triazole ring through the condensation of 3-substituted-4-amino-1H-1,2,4-triazol-5(4H)-one with ethyl bromoacetate in a basic medium. This process leads to the formation of acid hydrazides, which are further reacted with coumarin aldehydes, resulting in arylidene hydrazides as cis–trans conformers. These synthesized 1,2,4-triazole Schiff bases, derived from condensation processes, have been characterized through spectroscopic measurements such as IR, 1H-NMR, 13C-NMR, and elemental analysis, indicating a potential for application in various fields of research due to their structural diversity and functional properties (Nurhan G mr k o lu Nurhan G mr k o lu, Muhammad Imran and Inam Iqbal Muhammad Imran and Inam Iqbal, 2019).

Antimicrobial Activities

Another research avenue explores the synthesis of derivatives with antimicrobial activities. For instance, acetic acid ethyl esters with a 5-oxo-[1,2,4]triazole ring were synthesized and then reacted with hydrazine hydrate to produce acid hydrazides. These compounds, upon further treatment with diverse aromatic aldehydes, formed arylidene hydrazides and thiosemicarbazide derivatives. Some of these compounds demonstrated antimicrobial activity against various microorganisms, though no antifungal activity was observed against yeast-like fungi. This suggests the potential use of these compounds in developing antimicrobial agents (N. Demirbas, S. Karaoglu, A. Demirbaş, K. Sancak, 2004).

Polymethylated Ligands

Research on polymethylated DOTA ligands, including those incorporating triazolyl-acetic acid structures, highlights their application in creating sterically crowded lanthanide chelates. These chelates exhibit properties that could be useful in magnetic resonance imaging (MRI), particularly in enhancing the symmetry and rigidity of the complexes to improve imaging quality. Such studies contribute to the understanding of how alkyl substitution on triazolyl-acetic acid derivatives affects conformational mobility and relaxivity, offering insights into their potential use in medical imaging technologies (R. Ranganathan, N. Raju, Helen Fan, Xun Zhang, M. Tweedle, J. Desreux, V. Jacques, 2002).

Properties

IUPAC Name

2-(4-ethyl-3-methyl-5-oxo-1,2,4-triazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-3-9-5(2)8-10(7(9)13)4-6(11)12/h3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFDXPAAUFJSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN(C1=O)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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